
Germanium(4+) tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an orange-red crystalline solid that hydrolyzes in water and is soluble in non-polar solvents such as carbon disulfide, chloroform, and benzene . This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Germanium(4+) tetraiodide can be synthesized through the reaction of germanium with iodine or by reacting germanium dioxide with 57% hydriodic acid . The reactions are as follows:
- Reaction with Iodine:
Ge+2I2→GeI4
- Reaction with Hydriodic Acid:
GeO2+4HI→GeI4+2H2O
Industrial Production Methods: The industrial production of this compound typically involves the direct reaction of germanium with iodine due to the simplicity and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Germanium(4+) tetraiodide undergoes various chemical reactions, including:
- Substitution Reactions: It reacts with tetraalkyl tin at 250°C to form dialkyl tin diiodide and dialkyl germanium diiodide .
- Reactions with Sulfur: At high temperatures, it reacts with sulfur to produce red germanium sulfide iodide and orange germanium disulfide diiodide .
- Reactions with Diiron Nonacarbonyl: In an ionic liquid at 130°C, it reacts to form a complex compound containing germanium and iron .
Common Reagents and Conditions:
- Tetraalkyl Tin: Used in substitution reactions at 250°C.
- Sulfur: Reacts at high temperatures to form sulfide compounds.
- Diiron Nonacarbonyl: Reacts in ionic liquids at 130°C.
Major Products:
- Dialkyl Tin Diiodide and Dialkyl Germanium Diiodide: From reactions with tetraalkyl tin.
- Germanium Sulfide Iodide and Germanium Disulfide Diiodide: From reactions with sulfur.
- Germanium-Iron Complexes: From reactions with diiron nonacarbonyl.
Scientific Research Applications
Germanium(4+) tetraiodide has several applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of various germanium-containing compounds.
- Biology and Medicine: Investigated for potential use in pharmaceuticals and as a component in diagnostic imaging agents.
- Industry: Utilized in the production of semiconductors, photodiodes, and other electronic components due to its unique electronic properties .
Mechanism of Action
The mechanism by which germanium(4+) tetraiodide exerts its effects involves its ability to form stable complexes with other elements and compounds. The molecular targets and pathways involved include the formation of germanium-iodine bonds, which are crucial for its stability and reactivity in various chemical processes .
Comparison with Similar Compounds
- Germanium(II) Iodide (GeI₂): An orange-yellow crystalline solid that decomposes on melting .
- Germanium Tetrafluoride (GeF₄): A compound that reacts with water to form hydrofluoric acid and germanium dioxide .
Comparison: Germanium(4+) tetraiodide is unique due to its higher oxidation state (IV) compared to germanium(II) iodide. This higher oxidation state results in different reactivity and stability profiles. Additionally, this compound’s solubility in non-polar solvents and its ability to form stable complexes make it distinct from other germanium halides .
Properties
Molecular Formula |
GeI4 |
|---|---|
Molecular Weight |
580.25 g/mol |
IUPAC Name |
germanium(4+);tetraiodide |
InChI |
InChI=1S/Ge.4HI/h;4*1H/q+4;;;;/p-4 |
InChI Key |
JWFYZNRHHGHPJD-UHFFFAOYSA-J |
Canonical SMILES |
[Ge+4].[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


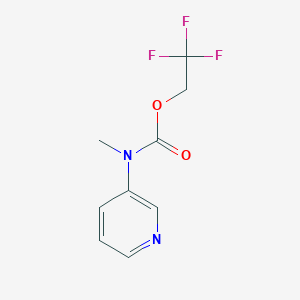
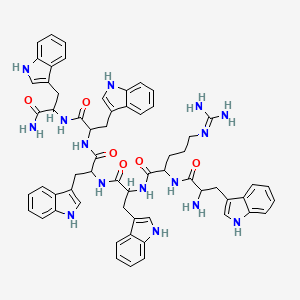
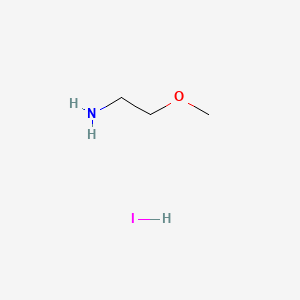
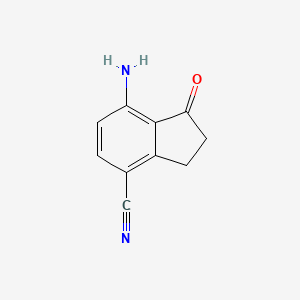
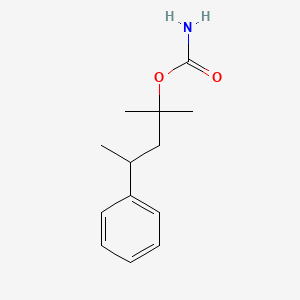
![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)

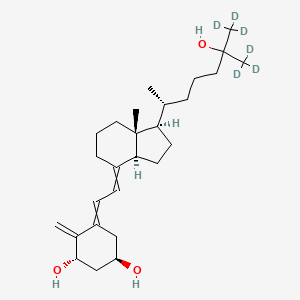
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
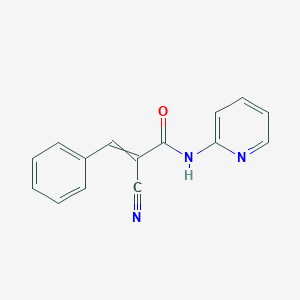
![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)
![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
